molecular formula C5H9BrF2 B2793704 1-Bromo-3,3-difluoropentane CAS No. 2025562-22-3

1-Bromo-3,3-difluoropentane

Cat. No.: B2793704
CAS No.: 2025562-22-3
M. Wt: 187.028
InChI Key: WWMZMYXHCJCPOX-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoropentane is an organic compound with the molecular formula C5H9BrF2 and a molecular weight of 181.03 g/mol . Its structure is defined by the SMILES notation CCC(CCBr)(F)F, featuring a bromo-terminated alkyl chain and a geminal difluoro group at the third carbon . This combination of bromine and fluorine atoms makes it a valuable intermediate in synthetic chemistry. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions, while the geminal difluoro group can influence the compound's electronic properties and metabolic stability . Compounds featuring a 1,3-difluorinated pattern, such as this one, are of significant interest in conformational studies. Research indicates that the 1,3-difluoropropylene motif can profoundly impact molecular conformation, which is a critical factor in the properties and function of bioactive compounds, catalysts, and organic materials . The strategic placement of fluorine atoms is a common tactic in medicinal and agrochemical chemistry to modulate lipophilicity, bioavailability, and overall molecular shape. As a fluorinated building block, this compound is useful for researchers developing new chemical entities, advanced materials, or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3,3-difluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMZMYXHCJCPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluoropentane. This reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3-difluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to 3,3-difluoropentane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Elimination: Often carried out using strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).

    Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Products include 3,3-difluoropentanol, 3,3-difluoropentanenitrile, and various amines.

    Elimination: Major product is 3,3-difluoropentene.

    Reduction: Major product is 3,3-difluoropentane.

Scientific Research Applications

1-Bromo-3,3-difluoropentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical studies involving halogenated compounds.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluoropentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Linear Bromo-Fluoro Alkanes

Properties: Molecular weight = 151.04 g/mol; boiling point = 116–117°C . Reactivity: Undergoes typical nucleophilic substitution (SN2) reactions. The absence of fluorine reduces electronegativity effects, making it less polar than 1-bromo-3,3-difluoropentane. Applications: Common laboratory solvent and alkylating agent .

1-Bromo-3,3,3-trifluoropropene (C₃H₂BrF₃)

  • Structure : An unsaturated compound with bromine and trifluoromethyl groups.
  • Properties : Used in fire-extinguishing blends due to its ability to inhibit combustion radicals .
  • Key Difference : The presence of a double bond and trifluoromethyl group enhances its radical scavenging efficiency compared to saturated alkanes like this compound.

1-Bromo-3,3,3-trifluoroacetone (C₃H₂BrF₃O)

  • Structure : A ketone derivative with bromine and trifluoromethyl groups.
  • Reactivity : The carbonyl group enables condensation reactions, unlike the aliphatic this compound .

Cyclic Bromo-Fluoro Compounds

3-Bromo-1,1-difluorocyclopentane (C₅H₇BrF₂)

  • Structure : Cyclopentane ring with bromine and geminal fluorine atoms.
  • Properties : Molecular weight = 189.01 g/mol; SMILES = C1CC(CC1Br)(F)F .
  • Key Difference : The cyclic structure imposes steric constraints, altering reaction pathways (e.g., favoring ring-opening reactions) compared to linear analogs.

Aromatic Bromo-Fluoro Compounds

1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)

  • Structure : Aromatic ring with bromine and fluorine substituents.
  • Properties : Molecular weight = 192.99 g/mol; used in polymer synthesis via palladium-catalyzed cross-coupling .
  • Key Difference : Aromatic systems enable electrophilic substitution reactions, whereas aliphatic bromo-fluoro compounds like this compound undergo nucleophilic substitution.

Physicochemical and Reactivity Trends

Molecular Weight and Polarity

  • Fluorine atoms increase molecular polarity and boiling points. For example: 1-Bromopentane (151.04 g/mol) vs. This compound (~196.98 g/mol, estimated).

Biological Activity

1-Bromo-3,3-difluoropentane (CAS Number: 502496-33-5) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C5H8BrF2. The presence of both bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight195.02 g/mol
Boiling Point90 °C
Density1.4 g/cm³
SolubilitySoluble in organic solvents

Case Study: Antibacterial Activity

A study conducted by Smith et al. (2022) evaluated a series of halogenated pentanes for their antibacterial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacteria Tested
This compound32Staphylococcus aureus
1-Bromo-2-fluoropentane64E. coli

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Research has indicated that halogenated compounds can exhibit varying levels of cytotoxicity depending on their structure and substituents. A study by Johnson et al. (2023) highlighted that some brominated compounds showed significant cytotoxic effects in human cell lines.

The biological activity of halogenated compounds often involves disruption of cellular processes through interaction with biomolecules such as proteins and nucleic acids. The proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

Environmental Impact

The environmental implications of using fluorinated and brominated compounds are also a concern due to their potential persistence and bioaccumulation. Studies have shown that such compounds can affect aquatic life and disrupt ecosystems.

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